![molecular formula C19H18ClN5O4 B2893445 methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877810-46-3](/img/structure/B2893445.png)
methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.83. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Transition Metal Complexes
This compound serves as a ligand in the synthesis of transition metal complexes. These complexes have been studied for their potential in medicinal chemistry, particularly due to their antibacterial and antioxidant properties . The ability to form stable complexes with metals like Cr+3, Mn+2, Co+3, Ni+2, and Cu+2 can lead to the discovery of new, cost-effective drugs against various infectious diseases.
Antibacterial Activities
The antibacterial activities of the compound and its metal complexes have been examined against pathogens such as S. aureus , E. coli , B. pumilis , and S. typhi . The Cobalt complex, in particular, has shown excellent potential to act against these bacteria, indicating its promise for use in antibacterial therapies .
Antioxidant Properties
As an antioxidant, this compound and its complexes have been found to be active in neutralizing free radicals. This property is crucial in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Drug Synthesis Intermediates
The compound acts as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the formation of Michael type dimers , which are essential for creating effective C‒C bonds in synthetic organic chemistry .
Functional Material Chemistry
Derivatives of this compound have found applications in functional material chemistry due to their structural properties. They can be used in the development of materials with specific electronic, optical, or mechanical properties .
Bioactive Agent Modeling
The compound’s structure makes it an interesting model for increased lipophilicity and permeability, which are important descriptors in drug design. Derivatives of this compound are known for their anticancer, antitubercular, antifungal, and antiviral activities, making it a valuable scaffold in medicinal chemistry .
properties
IUPAC Name |
methyl 2-[6-(4-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-7-5-12(20)6-8-13)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNNEXBXNSDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
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